molecular formula C6H2BrF3N4 B2745704 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine CAS No. 2580213-98-3

6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

Cat. No.: B2745704
CAS No.: 2580213-98-3
M. Wt: 267.009
InChI Key: ACTWGTJJWIGGSQ-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a tetrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with sodium azide in the presence of a copper catalyst, leading to the formation of the tetrazole ring .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride may be used.

Major Products: The major products formed depend on the specific reactions and conditions employed. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine
  • 6-Iodo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

Comparison: Compared to its analogs, 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine may exhibit different reactivity and properties due to the presence of the bromine atom. This can influence its suitability for specific reactions and applications, making it unique in certain contexts .

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N4/c7-3-1-4(6(8,9)10)5-11-12-13-14(5)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTWGTJJWIGGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=NN2C=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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